L 366763

Description

Properties

CAS No. |

154447-41-3 |

|---|---|

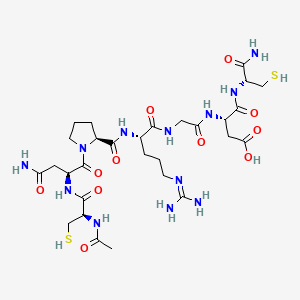

Molecular Formula |

C29H48N12O11S2 |

Molecular Weight |

804.9 g/mol |

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C29H48N12O11S2/c1-13(42)36-18(12-54)26(50)39-16(8-20(30)43)28(52)41-7-3-5-19(41)27(51)38-14(4-2-6-34-29(32)33)24(48)35-10-21(44)37-15(9-22(45)46)25(49)40-17(11-53)23(31)47/h14-19,53-54H,2-12H2,1H3,(H2,30,43)(H2,31,47)(H,35,48)(H,36,42)(H,37,44)(H,38,51)(H,39,50)(H,40,49)(H,45,46)(H4,32,33,34)/t14-,15-,16-,17-,18-,19-/m0/s1 |

InChI Key |

PXQMYFXMGZFGFB-DYKIIFRCSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L 366763; L-366763; L366763; L-366,763; L 366,763; L366,763; |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of L-368,899: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective Oxytocin (B344502) Receptor Antagonist

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action for L-368,899, a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). L-368,899 has become an invaluable pharmacological tool for investigating the multifaceted roles of the oxytocin system in various physiological and behavioral processes. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's binding characteristics, its influence on intracellular signaling, and its effects in vivo.

Executive Summary

L-368,899 functions as a competitive antagonist at the oxytocin receptor. By binding with high affinity to the OTR, it effectively blocks the endogenous ligand, oxytocin, from activating the receptor and initiating its downstream signaling cascades. This blockade translates to the inhibition of oxytocin-mediated physiological responses, most notably uterine contractions. This guide will detail the quantitative metrics of its binding affinity and selectivity, provide protocols for key experimental assays, and illustrate the signaling pathways involved.

Quantitative Binding Affinity and Selectivity

The efficacy of L-368,899 as an oxytocin receptor antagonist is underscored by its high binding affinity and selectivity over the structurally related vasopressin receptors (V1a and V2). The following tables summarize the key quantitative data from various studies.

| Parameter | Receptor | Species/Tissue | Value | Reference |

| IC50 | Oxytocin Receptor | Rat Uterus | 8.9 nM | [1][2][3] |

| Oxytocin Receptor | Human Uterus | 26 nM | [1][2] | |

| Vasopressin V1a Receptor | - | 370 nM | [2][3] | |

| Vasopressin V2 Receptor | - | 570 nM | [2][3] | |

| Ki | Oxytocin Receptor | Coyote Brain | 12.38 nM | [4] |

| Vasopressin V1a Receptor | Coyote Brain | 511.6 nM | [4] | |

| pA2 | Oxytocin Receptor | Isolated Rat Uterus | 8.9 | [2] |

| ED50 | In situ Rat Uterus | - | 0.35 mg/kg (i.v.) | [2] |

Signaling Pathways

The primary mechanism of action of L-368,899 is the competitive antagonism of the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium is a key event in many of oxytocin's physiological effects, including uterine muscle contraction. By blocking the initial binding of oxytocin, L-368,899 prevents this entire signaling cascade from being initiated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

L-366,763: An Inquiry into its Fibrinogen Receptor Binding Affinity

A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding the fibrinogen receptor binding affinity or related experimental data for the compound designated L-366,763.

Despite a thorough investigation aimed at providing an in-depth technical guide for researchers, scientists, and drug development professionals, no quantitative data, such as dissociation constants (Kd), inhibition constants (Ki), or IC50 values, could be located for L-366,763 in the context of its interaction with the fibrinogen receptor.

Consequently, the core requirements of this request—including the presentation of quantitative data in structured tables, detailed experimental protocols, and the generation of signaling pathway and experimental workflow diagrams using Graphviz—cannot be fulfilled at this time due to the absence of foundational data on L-366,763.

Further research or access to proprietary data would be necessary to elucidate the specific binding characteristics and mechanism of action of L-366,763 in relation to the fibrinogen receptor. Without such primary data, any attempt to create the requested technical guide would be speculative and not based on established scientific findings.

In-Depth Technical Guide: The Effect of Glycoprotein IIb/IIIa Antagonists on Platelet Aggregation

Disclaimer: No public scientific literature or data could be found for a compound specifically named "L-366,763." It is possible that this is an internal development name, a mistyped identifier, or a compound that has not been extensively reported in public domains. This guide will, therefore, focus on the well-characterized, non-peptide Glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) antagonist, Tirofiban (B1683177) , as a representative example to illustrate the core principles, experimental methodologies, and effects of this class of inhibitors on platelet aggregation. This information is intended for researchers, scientists, and drug development professionals.

Introduction: The Role of GPIIb/IIIa in Platelet Aggregation

Platelet aggregation is a critical process in hemostasis, the physiological cessation of bleeding. However, its dysregulation can lead to pathological thrombosis, a primary cause of cardiovascular events such as myocardial infarction and stroke. The final common pathway of platelet aggregation, irrespective of the initial agonist, is the activation of the platelet surface receptor Glycoprotein IIb/IIIa (GPIIb/IIIa), also known as integrin αIIbβ3.

Upon platelet activation by agonists like adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, GPIIb/IIIa undergoes a conformational change, enabling it to bind with high affinity to its ligands, primarily fibrinogen. A single fibrinogen molecule can bridge two adjacent platelets, leading to the formation of a platelet aggregate. GPIIb/IIIa antagonists are a class of antiplatelet agents that competitively inhibit the binding of fibrinogen to this receptor, thereby preventing platelet aggregation.

Tirofiban is a non-peptide, reversible antagonist of the GPIIb/IIIa receptor. It mimics the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, which is crucial for its interaction with GPIIb/IIIa. By occupying the receptor's binding site, tirofiban effectively blocks the final step of platelet aggregation.

Quantitative Data on the Inhibitory Effects of Tirofiban

The potency of GPIIb/IIIa antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the maximal platelet aggregation response by 50%. The following tables summarize the in vitro inhibitory effects of Tirofiban on platelet aggregation induced by various agonists.

Table 1: In Vitro Inhibition of ADP-Induced Platelet Aggregation by Tirofiban

| Agonist | Concentration | Species | Assay Method | IC50 of Tirofiban | Reference |

| ADP | 5 µM | Human | Light Transmission Aggregometry | 73.6 ± 2.6% inhibition (at a specific concentration) | [1] |

| ADP | 20 µM | Human | Light Transmission Aggregometry | ~10% aggregation at 25 ng/mL | [2] |

Table 2: In Vitro Inhibition of Collagen-Induced Platelet Aggregation by Tirofiban

| Agonist | Concentration | Species | Assay Method | IC50 of Tirofiban | Reference |

| Collagen | 2 µg/mL | Human | Light Transmission Aggregometry | 45.4 ± 36.1% inhibition (at a specific concentration) | [1] |

| Collagen | Not Specified | Human | Flow Chamber | Inhibition of thrombus formation observed | [3] |

Table 3: In Vitro Inhibition of Thrombin Receptor-Activating Peptide (TRAP)-Induced Platelet Aggregation by Tirofiban

| Agonist | Concentration | Species | Assay Method | Aggregation Units (Mean ± SD) | Reference |

| TRAP | 0.2 mM | Human | Multiplate Analyzer | 26.41 ± 25.00 | [4][5] |

Experimental Protocols

The gold standard for assessing platelet function in vitro is Light Transmission Aggregometry (LTA) . This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Detailed Methodology for Light Transmission Aggregometry (LTA)

1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from consenting healthy donors via venipuncture into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant (ratio of 9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation due to puncture.[6]

-

Process the blood within one hour of collection.[6]

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.[6]

-

Carefully aspirate the upper PRP layer and transfer it to a separate polypropylene (B1209903) tube.

-

To obtain platelet-poor plasma (PPP), which serves as a blank (100% aggregation), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.[6]

2. Platelet Count Adjustment:

-

Determine the platelet count in the PRP using a hematology analyzer.

-

If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) by diluting with autologous PPP.

3. Aggregation Measurement:

-

Pre-warm the PRP and PPP samples to 37°C.

-

Pipette a specific volume (e.g., 450 µL) of PRP into a siliconized glass cuvette with a magnetic stir bar.

-

Place the cuvette in the heating block of a light transmission aggregometer and allow it to equilibrate for a few minutes.

-

Calibrate the aggregometer by setting the light transmission through the PRP cuvette to 0% and through a PPP cuvette to 100%.

-

Add the desired concentration of the GPIIb/IIIa antagonist (e.g., Tirofiban) or vehicle control to the PRP and incubate for a specified time.

-

Initiate the aggregation by adding a specific concentration of a platelet agonist (e.g., ADP, collagen, TRAP).

-

Record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to the extent of platelet aggregation.

4. Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

For inhibitor studies, calculate the percentage of inhibition relative to the control (vehicle-treated) sample.

-

The IC50 value can be determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway of Platelet Aggregation and Inhibition by GPIIb/IIIa Antagonists

Caption: Signaling pathway of platelet activation and aggregation, and the mechanism of inhibition by Tirofiban.

Experimental Workflow for Light Transmission Aggregometry

Caption: Experimental workflow for assessing the effect of Tirofiban on platelet aggregation using LTA.

Conclusion

GPIIb/IIIa antagonists, exemplified by Tirofiban, are potent inhibitors of platelet aggregation. They act by blocking the final common pathway of this process, the binding of fibrinogen to the activated GPIIb/IIIa receptor. The quantitative assessment of their inhibitory effects relies on standardized in vitro assays such as Light Transmission Aggregometry. A thorough understanding of their mechanism of action and the experimental protocols for their evaluation is essential for the research and development of novel antiplatelet therapies. This guide provides a foundational overview for professionals in the field, using Tirofiban as a well-documented case study in the absence of specific data for "L-366,763."

References

- 1. Enhancement by ticlopidine of the inhibitory effect on in vitro platelet aggregation of the glycoprotein IIb/IIIa inhibitor tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Different inhibiting effects of abciximab and tirofiban on platelet thrombus formation on a collagen surface under flow conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of platelet function in patients receiving tirofiban early after primary coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

In Vitro Characterization of L-366,763: A Technical Guide for Oxytocin Receptor Antagonism Studies

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize L-366,763, a selective, non-peptide antagonist of the oxytocin (B344502) receptor (OXTR). The oxytocin receptor, a Class A G-protein coupled receptor (GPCR), is a critical target in various physiological processes, including uterine contractions, lactation, and social behaviors. Its modulation is a key area of interest for therapeutic development. This document details the experimental protocols for determining the binding affinity and functional antagonism of compounds like L-366,763, presents reference quantitative data for related antagonists, and visualizes the core signaling pathways and experimental workflows involved in its study.

Introduction to L-366,763 and the Oxytocin Receptor

The oxytocin receptor is a GPCR that primarily couples to Gαq/11 G-proteins.[1] Upon activation by its endogenous ligand, oxytocin, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium concentrations.[2] This pathway is fundamental to processes such as myometrial smooth muscle contraction.[2][3]

L-366,763 is investigated for its potential to selectively block these effects. Understanding its in vitro pharmacological profile is a crucial step in drug development. This involves quantifying its binding affinity at the receptor and its potency in functional assays that measure the downstream cellular response. Due to the high structural homology between the oxytocin receptor and vasopressin receptors (V1a, V1b, V2), assessing selectivity is also a critical component of in vitro characterization.[4][5]

Quantitative Pharmacological Data

Precise quantitative data is essential for comparing the potency and selectivity of receptor antagonists. The following tables summarize binding affinity (Ki) and functional inhibition (IC50) data for L-368,899, a well-characterized and structurally related selective oxytocin receptor antagonist, which serves as a benchmark for compounds like L-366,763.[6]

Table 1: Binding Affinity (Ki) of L-368,899 at Coyote Receptors

| Compound | Receptor | Ki (nM) | Species |

| L-368,899 | Oxytocin Receptor (OXTR) | 12.38 | Coyote |

| L-368,899 | Vasopressin V1a Receptor (AVPR1a) | 511.6 | Coyote |

| Data sourced from studies on coyote receptors, indicating over 40-fold selectivity for OXTR over AVPR1a.[6] |

Table 2: Functional Antagonism (IC50) of L-368,899 at Human and Rat Receptors

| Compound | Receptor | IC50 (nM) | Species |

| L-368,899 | Oxytocin Receptor (Uterus) | 26 | Human |

| L-368,899 | Oxytocin Receptor (Uterus) | 8.9 | Rat |

Core Experimental Protocols

The following sections detail the standard in vitro assays for characterizing oxytocin receptor antagonists.

Radioligand Competitive Binding Assay

This assay quantifies the affinity (Ki) of a test compound (e.g., L-366,763) by measuring its ability to displace a radiolabeled ligand from the oxytocin receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the unlabeled antagonist.

Materials:

-

Cell Membranes: Membrane preparations from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human oxytocin receptor (hOTR).[7]

-

Radioligand: [³H]Oxytocin ([³H]OT) or an iodinated antagonist like [¹²⁵I]OTA.[8][9]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: L-366,763 at various concentrations.

-

Filtration System: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) and a cell harvester.[10]

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO or HEK293 cells expressing hOTR to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µg per well.[7][10]

-

-

Assay Setup (96-well plate):

-

Add serial dilutions of the test compound (L-366,763).

-

Add the radioligand ([³H]OT) at a concentration close to its dissociation constant (Kd).

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Total Binding Wells: Contain membranes and radioligand only (no test compound).

-

Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a saturating concentration of unlabeled oxytocin to block all specific binding.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature (or 30°C) with gentle agitation to allow the binding to reach equilibrium.[10]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

-

Detection: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of L-366,763 that inhibits 50% of the specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (Inositol Phosphate (B84403) Accumulation)

This assay measures the ability of an antagonist to block the oxytocin-induced production of inositol phosphates, a key second messenger in the OTR signaling cascade.

Objective: To determine the functional potency (IC50) of L-366,763.

Materials:

-

Cell Line: HEK293 cells stably expressing the hOTR.

-

Labeling Medium: Inositol-free medium containing [³H]myo-inositol.

-

Agonist: Oxytocin.

-

Antagonist: L-366,763.

-

Stimulation Buffer: Buffer containing LiCl (to inhibit inositol monophosphatase and allow IP accumulation).

-

Lysis Buffer: E.g., ice-cold formic acid.

-

Ion-Exchange Chromatography Columns: To separate inositol phosphates.

Procedure:

-

Cell Culture and Labeling:

-

Plate HEK293-hOTR cells in multi-well plates.

-

Incubate the cells overnight in medium containing [³H]myo-inositol to label the cellular phosphoinositide pools.

-

-

Antagonist Pre-incubation: Wash the cells and pre-incubate them with various concentrations of L-366,763 for a defined period.

-

Agonist Stimulation: Add a fixed concentration of oxytocin (typically the EC80, the concentration that gives 80% of the maximal response) to the wells and incubate to stimulate IP production.

-

Lysis and Separation: Terminate the stimulation by adding lysis buffer. Apply the cell lysates to anion-exchange columns.

-

Elution and Detection: Wash the columns and elute the [³H]inositol phosphates. Measure the radioactivity of the eluate using a scintillation counter.

-

Data Analysis:

-

Plot the amount of [³H]inositol phosphate accumulation against the logarithm of the L-366,763 concentration.

-

Use non-linear regression to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the oxytocin-stimulated response.

-

Visualized Workflows and Pathways

Oxytocin Receptor Signaling Pathway

The primary signaling pathway activated by the oxytocin receptor involves the Gq protein, leading to an increase in intracellular calcium. L-366,763 acts by competitively binding to the receptor, preventing oxytocin from initiating this cascade.

Caption: Antagonism of the Gq-mediated oxytocin receptor signaling cascade by L-366,763.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram outlines the logical flow of a competitive binding assay designed to determine the Ki of an unlabeled antagonist like L-366,763.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The in vitro study of L-366,763 relies on a robust set of well-established pharmacological assays. Radioligand binding studies using membranes from cells expressing the human oxytocin receptor are the gold standard for determining binding affinity (Ki). Complementary functional assays, such as measuring inositol phosphate accumulation, are essential for quantifying the compound's potency as an antagonist (IC50) in a cell-based system. When combined, these methods provide a detailed pharmacological profile, enabling the characterization of potency, selectivity, and mechanism of action, which are critical for the advancement of novel oxytocin receptor antagonists in drug discovery pipelines.

References

- 1. Oxytocin receptor - Wikipedia [en.wikipedia.org]

- 2. Characterization of the human oxytocin receptor stably expressed in 293 human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A selective biotinylated probe for V1a vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

L-366,763: A Technical Guide for Thrombosis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thrombosis and the Role of Thromboxane (B8750289) A2

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical component of hemostasis. However, pathological thrombosis can lead to life-threatening conditions such as myocardial infarction, stroke, and venous thromboembolism. Platelet activation and aggregation are central to the process of thrombus formation.

Thromboxane A2 (TXA2) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in amplifying platelet activation and promoting vasoconstriction.[1] Produced by activated platelets, TXA2 binds to the thromboxane A2 receptor (TP receptor), a G protein-coupled receptor, on the surface of platelets and vascular smooth muscle cells.[1][2] This binding initiates a signaling cascade that leads to a conformational change in the glycoprotein (B1211001) IIb/IIIa receptor, promoting platelet aggregation and the formation of a stable thrombus.[3] The TXA2 pathway is a major contributor to the amplification of the initial platelet activation process, making it a key target for antiplatelet therapies.[4]

L-366,763: A Thromboxane A2 Receptor Antagonist

L-366,763 is a pharmacological agent classified as a thromboxane A2 (TXA2) receptor antagonist. By competitively binding to the TP receptor, L-366,763 is expected to block the binding of endogenous TXA2, thereby inhibiting its pro-thrombotic effects. This mechanism of action makes L-366,763 and other TXA2 receptor antagonists valuable tools for dissecting the role of the TXA2 signaling pathway in various stages of thrombosis and for the development of novel antithrombotic drugs.

Mechanism of Action

The primary mechanism of action for L-366,763 is the competitive antagonism of the thromboxane A2 receptor. This prevents the downstream signaling events that lead to platelet activation and aggregation.

Quantitative Data (Hypothetical)

While specific experimental data for L-366,763 could not be retrieved from the available resources, the following tables represent the types of quantitative data that would be essential for characterizing its pharmacological profile.

In Vitro Efficacy

Table 1: Hypothetical In Vitro Activity of L-366,763

| Parameter | Description | Expected Value |

| IC50 (Platelet Aggregation) | Concentration of L-366,763 required to inhibit 50% of platelet aggregation induced by a TXA2 analog (e.g., U46619). | nM to low µM range |

| Binding Affinity (Kd) | Equilibrium dissociation constant, indicating the affinity of L-366,763 for the TP receptor. A lower Kd signifies higher affinity. | nM range |

In Vivo Efficacy

Table 2: Hypothetical In Vivo Antithrombotic Effect of L-366,763 in a Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

| Treatment Group | Dose (mg/kg) | Time to Occlusion (minutes) | Thrombus Weight (mg) |

| Vehicle Control | - | 15 ± 3 | 5.2 ± 0.8 |

| L-366,763 | 1 | 25 ± 5 | 3.1 ± 0.6 |

| L-366,763 | 5 | 40 ± 7 | 1.5 ± 0.4 |

| Aspirin (Positive Control) | 30 | 35 ± 6 | 2.0 ± 0.5 |

| *Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to evaluate the efficacy of a TXA2 receptor antagonist like L-366,763.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation in response to a specific agonist.

Methodology:

-

Blood Collection: Draw whole blood from healthy human volunteers or laboratory animals into tubes containing 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).

-

Incubation: Pre-incubate the PRP with various concentrations of L-366,763 or vehicle control for a specified time (e.g., 10 minutes) at 37°C in an aggregometer cuvette with stirring.

-

Initiation of Aggregation: Add a submaximal concentration of a TXA2 mimetic, such as U46619, to induce platelet aggregation.

-

Measurement: Monitor the change in light transmittance through the PRP suspension for a defined period using a light transmission aggregometer. The increase in light transmittance corresponds to the degree of platelet aggregation.

-

Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of L-366,763 compared to the vehicle control. Determine the IC50 value by plotting the inhibition percentage against the log concentration of L-366,763.

In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This widely used model assesses the antithrombotic efficacy of a compound in a living organism.

Methodology:

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat (or other suitable species) with an appropriate anesthetic agent.

-

Surgical Procedure: Make a midline cervical incision and carefully expose the common carotid artery.

-

Drug Administration: Administer L-366,763 or a vehicle control intravenously (or via another appropriate route) at various doses.

-

Thrombosis Induction: Place a small piece of filter paper saturated with a ferric chloride solution (e.g., 20-50% w/v) on top of the exposed carotid artery for a specific duration (e.g., 5-10 minutes) to induce endothelial injury and initiate thrombosis.[5]

-

Blood Flow Monitoring: Position a Doppler flow probe around the artery, distal to the site of injury, to continuously monitor blood flow.

-

Endpoint Measurement: Record the time from the application of ferric chloride until the blood flow ceases, which is defined as the time to occlusion (TTO).

-

Thrombus Isolation and Measurement: After the experiment, excise the thrombosed arterial segment and weigh the isolated thrombus.

Conclusion

L-366,763, as a thromboxane A2 receptor antagonist, represents a valuable research tool for investigating the intricate mechanisms of thrombosis. Although specific quantitative data for this compound are not widely published, the experimental frameworks provided in this guide offer a robust approach for its characterization. By employing in vitro platelet aggregation assays and in vivo thrombosis models, researchers can elucidate the antithrombotic potential of L-366,763 and further our understanding of the critical role of the TXA2 pathway in cardiovascular disease. Future studies are warranted to generate the specific quantitative data necessary for a comprehensive evaluation of L-366,763's pharmacological profile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

L-366,763: A Technical Overview of a Nonapeptide Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-366,763 is a nonapeptide antagonist of the oxytocin (B344502) receptor (OTR), a G-protein coupled receptor (GPCR) critically involved in a myriad of physiological processes, most notably uterine contractions during parturition and lactation. The development of OTR antagonists has been a significant focus of research for the potential management of preterm labor. L-366,763 emerged from the extensive research and development efforts at Merck Research Laboratories in the pursuit of potent and selective OTR antagonists. While specific details regarding the initial discovery and the precise timeline of its synthesis are not extensively documented in publicly available literature, its development was part of a broader initiative to identify non-peptide and peptide-based antagonists with therapeutic potential.

This technical guide provides a comprehensive overview of the available information on L-366,763 and related compounds, focusing on its pharmacological context, experimental evaluation, and the signaling pathways it modulates.

Quantitative Data Summary

| Compound | Receptor | Assay Type | Species | K_i (nM) | IC_50 (nM) | pA_2 |

| L-368,899 | Oxytocin | Radioligand Binding | Human Uterus | - | 26 | - |

| Oxytocin | Radioligand Binding | Rat Uterus | - | 8.9 | 8.9 | |

| Vasopressin V1a | Radioligand Binding | - | - | 370 | - | |

| Vasopressin V2 | Radioligand Binding | - | - | 570 | - | |

| Atosiban | Oxytocin | Functional Assay | Human Myometrium | 0.49 | - | - |

| Barusiban | Oxytocin | Radioligand Binding | Human | 0.8 | - | - |

| Retosiban | Oxytocin | Radioligand Binding | Human | 0.65 | - | - |

Note: The inhibitory constant (K_i) represents the concentration of a ligand that will bind to half the binding sites at equilibrium.[1] The half maximal inhibitory concentration (IC_50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2][3] The pA_2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Detailed experimental protocols for the synthesis of L-366,763 are not publicly available. However, the following sections describe the standard methodologies used for the in vitro characterization of oxytocin receptor antagonists, which would have been instrumental in the evaluation of L-366,763.

Radioligand Binding Assay for Oxytocin Receptor Affinity

This assay determines the binding affinity of a test compound for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human oxytocin receptor (e.g., CHO-hOTR cells).

-

Radioligand: Typically [³H]-Oxytocin.

-

Test Compound: L-366,763.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

-

Scintillation Cocktail.

-

96-well Filter Plates with glass fiber filters.

2. Procedure:

-

Membrane Preparation: Homogenize cells expressing the oxytocin receptor in a cold lysis buffer and pellet the membranes by centrifugation.[4] Resuspend the membrane pellet in the assay buffer.[4]

-

Assay Setup: In a 96-well plate, add the assay buffer, serial dilutions of the test compound (L-366,763), the radioligand at a concentration close to its K_d, and the cell membranes.[4] For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled oxytocin.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[4]

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from unbound radioligand.[4]

-

Washing: Wash the filters multiple times with ice-cold wash buffer.[4]

-

Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC_50 value from the resulting competition curve.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by oxytocin.

1. Materials:

-

Cells: A cell line endogenously or recombinantly expressing the human oxytocin receptor (e.g., CHO-K1/OXTR).[5]

-

Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.[6][7]

-

Agonist: Oxytocin.

-

Antagonist: L-366,763.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES.

-

Fluorescence plate reader with automated injection capabilities.

2. Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C in the dark.[6]

-

Wash: Gently wash the cells with assay buffer to remove excess dye.

-

Antagonist Pre-incubation: Add serial dilutions of the antagonist (L-366,763) to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

-

Agonist Stimulation: Inject a concentration of oxytocin that elicits a submaximal response (e.g., EC₈₀) into the wells.

-

Continue Recording: Record the fluorescence signal over time to capture the calcium transient.

3. Data Analysis:

-

Calculate the change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) from baseline to the peak of the response.

-

Plot the percentage of inhibition of the oxytocin-induced response against the logarithm of the antagonist concentration.

-

Determine the IC_50 value from the resulting dose-response curve.

Signaling Pathways

The oxytocin receptor primarily signals through the G_q/11 family of G proteins. Antagonists like L-366,763 prevent the activation of this pathway by oxytocin.

Oxytocin Receptor G_q Signaling Pathway

Upon binding of oxytocin, the OTR undergoes a conformational change, leading to the activation of the heterotrimeric G protein G_q. The activated α-subunit of G_q (Gα_q) stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to physiological responses such as smooth muscle contraction.

Conclusion

L-366,763 represents an important compound within the historical context of oxytocin receptor antagonist development. While specific details regarding its synthesis and a comprehensive quantitative pharmacological profile are not widely disseminated in public literature, the established methodologies for characterizing such compounds provide a clear framework for its evaluation. The understanding of the oxytocin receptor's primary signaling through the G_q/PLC/IP₃ pathway is fundamental to comprehending the mechanism of action of antagonists like L-366,763. Further research and potential declassification of historical data from Merck may in the future provide a more complete picture of this specific nonapeptide antagonist.

References

- 1. Chromatogram Detail [sigmaaldrich.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. genscript.com [genscript.com]

- 4. bu.edu [bu.edu]

- 5. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 6. researchgate.net [researchgate.net]

- 7. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

Pharmacological Profile of L-368,899: An In-depth Technical Guide

Disclaimer: Information regarding the specific compound L-366,763 is not publicly available. This document provides a detailed pharmacological profile of L-368,899 , a closely related, potent, and selective non-peptide oxytocin (B344502) receptor antagonist developed by Merck. It is presented as a comprehensive alternative for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction

L-368,899 is a potent, orally bioavailable, non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Developed initially for the potential management of preterm labor, its ability to penetrate the blood-brain barrier has also made it a valuable tool in neuroscience research to investigate the central effects of oxytocin.[3][4] This document outlines the binding affinity, selectivity, functional activity, and mechanism of action of L-368,899, along with detailed experimental protocols and pathway visualizations.

Quantitative Pharmacological Data

The pharmacological activity of L-368,899 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism.

Table 1: Receptor Binding Affinity of L-368,899

| Species/Tissue | Receptor | Assay Type | Value (nM) | Reference |

| Human Uterus | Oxytocin | Radioligand Binding (IC₅₀) | 26 | [2][5] |

| Rat Uterus | Oxytocin | Radioligand Binding (IC₅₀) | 8.9 | [1][2][5] |

| Coyote Brain | Oxytocin | Radioligand Binding (Kᵢ) | 12.38 | [6][7] |

| Human Liver | Vasopressin V1a | Radioligand Binding (IC₅₀) | 370 | [1] |

| Human Kidney | Vasopressin V2 | Radioligand Binding (IC₅₀) | 570 | [1] |

| Coyote Brain | Vasopressin V1a | Radioligand Binding (Kᵢ) | 511.6 | [6] |

Table 2: Functional Antagonist Activity of L-368,899

| Species/Tissue | Assay Type | Parameter | Value | Reference |

| Rat Uterus | Oxytocin-induced Contraction (in vitro) | pA₂ | 8.9 | [5] |

| Rat Uterus | Oxytocin-induced Contraction (in vivo) | ED₅₀ | 0.35 mg/kg (i.v.) | [5] |

Mechanism of Action and Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand oxytocin, primarily couples to the Gαq subunit. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ is a key trigger for smooth muscle contraction, such as in the uterus during labor.[4][8]

L-368,899 acts as a competitive antagonist at the oxytocin receptor, preventing the binding of oxytocin and thereby inhibiting this downstream signaling cascade. This blockade of Ca²⁺ mobilization leads to the relaxation of uterine smooth muscle, forming the basis of its tocolytic effect.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize L-368,899.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (IC₅₀ and subsequently Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the oxytocin receptor.

Materials:

-

Receptor Source: Membranes prepared from cells expressing the human oxytocin receptor (e.g., CHO or HEK293 cells) or from tissue homogenates (e.g., uterine or brain tissue).

-

Radioligand: A high-affinity radiolabeled oxytocin receptor ligand, such as [³H]-Oxytocin.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and other ions to optimize binding.

-

Test Compound: L-368,899, serially diluted.

-

Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

-

Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters.

Protocol:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in fresh assay buffer to a determined protein concentration.

-

Assay Setup: In a 96-well plate, add the assay components in the following order:

-

Assay buffer.

-

Serial dilutions of L-368,899 or vehicle (for total binding) or unlabeled oxytocin (for non-specific binding).

-

Radioligand at a fixed concentration (typically at or below its Kₑ).

-

Membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of L-368,899 and use non-linear regression to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay

This functional assay measures the ability of L-368,899 to inhibit oxytocin-induced contractions in isolated uterine tissue.

Materials:

-

Tissue: Uterine strips from rats.

-

Organ Bath: A temperature-controlled (37°C) chamber with a force transducer.

-

Physiological Saline Solution: Krebs-Henseleit solution, continuously bubbled with 95% O₂ / 5% CO₂.

-

Agonist: Oxytocin.

-

Antagonist: L-368,899.

Protocol:

-

Tissue Preparation: Dissect longitudinal strips of uterine horn from a rat and mount them in an organ bath containing physiological saline solution under a resting tension.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washes, until stable spontaneous contractions are observed.

-

Agonist Stimulation: Add a concentration of oxytocin that produces a submaximal contractile response (e.g., EC₈₀).

-

Antagonist Addition: Once the oxytocin-induced contractions are stable, add increasing cumulative concentrations of L-368,899 to the bath.

-

Measurement: Record the contractile force, frequency, and duration at each concentration of the antagonist.

-

Data Analysis: Express the contractile response at each L-368,899 concentration as a percentage of the maximal oxytocin-induced response. Plot the percentage of inhibition against the log concentration of L-368,899 to determine the IC₅₀. A Schild plot analysis can be used to determine the pA₂ value, a measure of antagonist potency.

Selectivity and Bioavailability

L-368,899 exhibits significant selectivity for the oxytocin receptor over the closely related vasopressin V1a and V2 receptors, with a selectivity ratio of over 40-fold.[1][6] This is a crucial characteristic, as cross-reactivity with vasopressin receptors can lead to off-target effects, particularly on blood pressure and water balance. The compound is also noted for its oral bioavailability, a key feature for its initial development as a potential therapeutic agent.[2][3]

Conclusion

L-368,899 is a well-characterized, potent, and selective non-peptide antagonist of the oxytocin receptor. Its pharmacological profile, established through rigorous binding and functional assays, demonstrates its ability to effectively block the Gq/PLC/IP₃ signaling pathway initiated by oxytocin. While originally investigated for its tocolytic properties, its capacity to cross the blood-brain barrier has made it an indispensable tool for elucidating the central roles of oxytocin in behavior and physiology. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this important pharmacological agent.

References

- 1. benchchem.com [benchchem.com]

- 2. reprocell.com [reprocell.com]

- 3. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. reprocell.com [reprocell.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

L-366,763 for studying integrin αIIbβ3

An in-depth search for the compound "L-366,763" in the context of integrin αIIbβ3 research did not yield any specific publicly available data, quantitative metrics, or detailed experimental protocols under this designation. The scientific literature and databases reviewed do not contain information pertaining to a molecule with this identifier.

It is possible that "L-366,763" may be an internal compound designation that has not been disclosed in public forums, a historical identifier that is no longer in common use, or a misnomer.

Therefore, the requested in-depth technical guide, including data tables, experimental methodologies, and signaling pathway diagrams specifically for "L-366,763," cannot be generated based on the available information.

For researchers, scientists, and drug development professionals interested in the study of integrin αIIbβ3, a wealth of information is available on other well-characterized antagonists. Compounds such as Tirofiban, Abciximab, and Eptifibatide have been extensively studied and documented. Research into these agents can provide valuable insights into:

-

Mechanism of Action: How antagonists bind to the αIIbβ3 receptor and prevent the binding of natural ligands like fibrinogen.

-

In Vitro and In Vivo Assays: Established protocols for assessing the potency and efficacy of αIIbβ3 inhibitors, including platelet aggregation assays, flow cytometry-based ligand binding assays, and animal models of thrombosis.

-

Signaling Pathways: The intricate "inside-out" and "outside-in" signaling cascades that regulate αIIbβ3 activation and are modulated by its antagonists.

Should "L-366,763" be an alternative or internal name for a known compound, providing that information would allow for a comprehensive and detailed technical guide to be compiled. Without further clarification, no specific details about "L-366,763" can be provided.

Unveiling the Core Methodologies in Early-Stage Antithrombotic Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of morbidity and mortality worldwide, contributing to conditions like myocardial infarction and stroke.[1][2][3] The development of effective antithrombotic agents is a critical area of pharmaceutical research. This guide provides a comprehensive overview of the core methodologies employed in the early-stage evaluation of the antithrombotic potential of novel compounds. While this paper was initially intended to focus on the compound L-366,763, a thorough review of scientific literature yielded no specific data for a compound under this designation. Therefore, this document will serve as a broader technical guide, outlining the fundamental in vitro and in vivo experimental approaches used to assess the antithrombotic efficacy and mechanism of action of new chemical entities.

In Vitro Evaluation of Antithrombotic Potential

The initial assessment of a compound's antithrombotic activity typically begins with in vitro assays that evaluate its effects on platelet function and the coagulation cascade. These assays provide crucial preliminary data on efficacy and mechanism of action.

Platelet Aggregation Assays

Platelet aggregation is a critical step in thrombus formation.[4] Assays that measure the ability of a compound to inhibit platelet aggregation are fundamental in the screening of potential antithrombotic drugs.[5] Light Transmission Aggregometry (LTA) is considered the gold standard for these studies.[6][7]

Table 1: Quantitative Data from Platelet Aggregation Studies

| Parameter | Description | Typical Units | Example Agonists |

| % Aggregation | The maximum percentage of light transmittance achieved, indicating the extent of platelet aggregation. | % | ADP, Collagen, Thrombin, Arachidonic Acid, Ristocetin[8][9] |

| IC50 | The concentration of the test compound required to inhibit platelet aggregation by 50%. | µM or ng/mL | N/A |

| Slope | The rate of platelet aggregation. | %/min | N/A |

Experimental Protocol: Light Transmission Aggregometry (LTA)

-

Blood Collection: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.[5]

-

Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 190 x g for 15 minutes) to separate the PRP from red and white blood cells.[5] Platelet-poor plasma (PPP) is obtained by further centrifugation at a higher speed.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted, typically to 3 x 10^5 platelets/µL, using PPP.[5]

-

Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer, which measures light transmission. A baseline is established with PRP (0% aggregation) and PPP (100% aggregation).

-

Agonist Induction: A platelet agonist (e.g., ADP, collagen) is added to the PRP to induce aggregation. The change in light transmission is recorded over time.

-

Inhibitor Testing: To test a compound, it is pre-incubated with the PRP before the addition of the agonist. The resulting inhibition of aggregation is measured.

Coagulation Assays

Coagulation assays are employed to determine if a compound interferes with the proteins of the coagulation cascade.[10][11] The most common screening assays are the Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT).[10][11][12]

Table 2: Key Coagulation Assays and Their Significance

| Assay | Pathway Evaluated | Clinical Significance | Typical Units |

| Prothrombin Time (PT) | Extrinsic and Common Pathways | Measures the time to form a clot after the addition of tissue factor.[11][12] | Seconds |

| Activated Partial Thromboplastin Time (aPTT) | Intrinsic and Common Pathways | Measures the time to form a clot after the addition of a surface activator, phospholipid, and calcium.[11][12] | Seconds |

| Thrombin Time (TT) | Final Common Pathway | Measures the time for fibrinogen to convert to fibrin (B1330869) in the presence of thrombin.[10][12] | Seconds |

Experimental Protocol: General Coagulation Assay

-

Plasma Preparation: Citrated plasma is obtained by centrifuging whole blood.

-

Incubation: The plasma is incubated at 37°C.

-

Reagent Addition: Specific reagents are added to initiate the coagulation cascade (e.g., tissue factor for PT, a surface activator for aPTT).

-

Clot Detection: The time taken for a fibrin clot to form is measured, often using an automated coagulometer.

-

Inhibitor Testing: The test compound is incubated with the plasma before the addition of the initiating reagent to assess its effect on clotting time.

In Vivo Assessment of Antithrombotic Efficacy

Following promising in vitro results, the antithrombotic potential of a compound is evaluated in animal models of thrombosis.[13][14] These models are crucial for understanding the in vivo efficacy, safety, and pharmacokinetic/pharmacodynamic relationships of the drug candidate.[13]

Common In Vivo Thrombosis Models

Various animal models have been developed to mimic different aspects of human thrombosis.[1][14] The choice of model depends on the specific research question and the type of thrombosis being studied (arterial vs. venous).

Table 3: Overview of In Vivo Thrombosis Models

| Model Type | Description | Species | Key Applications |

| Ferric Chloride (FeCl3) Induced Thrombosis | A solution of ferric chloride is applied to the outside of a blood vessel, causing oxidative injury and leading to thrombus formation.[15] | Mice, Rats | Evaluation of antiplatelet and anticoagulant agents in an arterial thrombosis model. |

| Stasis-Induced Venous Thrombosis | The inferior vena cava (IVC) is ligated to induce blood stasis, leading to the formation of a red blood cell- and fibrin-rich thrombus.[1][15] | Mice, Rats | Studying venous thromboembolism and evaluating anticoagulants. |

| Electrically Induced Carotid Artery Thrombosis | A current is applied to the carotid artery, causing endothelial damage and subsequent thrombus formation.[16] | Rats | Assessment of antithrombotic agents in a model of arterial thrombosis. |

Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model (Mouse)

-

Animal Preparation: A mouse is anesthetized, and the carotid artery is surgically exposed.

-

Baseline Blood Flow: A Doppler flow probe is placed around the artery to measure baseline blood flow.

-

Thrombosis Induction: A piece of filter paper saturated with a ferric chloride solution is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes).

-

Blood Flow Monitoring: Blood flow is continuously monitored. The time to vessel occlusion is a key endpoint.

-

Compound Administration: The test compound is administered (e.g., orally or intravenously) at a specified time before the induction of thrombosis.

-

Data Analysis: The time to occlusion in treated animals is compared to that in a vehicle-treated control group.

Conclusion

The early-stage evaluation of a potential antithrombotic agent is a multi-faceted process that relies on a combination of in vitro and in vivo models. In vitro assays, such as platelet aggregation and coagulation tests, provide initial insights into the compound's mechanism and potency. Subsequent in vivo studies in relevant animal models of thrombosis are essential to confirm efficacy and assess the safety profile. The methodologies outlined in this guide represent the foundational approaches for identifying and characterizing novel antithrombotic therapies that have the potential to address the significant unmet medical need in the prevention and treatment of thrombotic disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Thrombosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In vivo thrombus formation in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Platelet aggregation: a tool for clinical investigation and pharmacological study. Methodology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. machaondiagnostics.com [machaondiagnostics.com]

- 7. mdpi.com [mdpi.com]

- 8. Platelet aggregation studies in whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. eclinpath.com [eclinpath.com]

- 12. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo veritas: thrombosis mechanisms in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel venous thromboembolism mouse model to evaluate the role of complete and partial factor XIII deficiency in pulmonary embolism risk - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antithrombotic Potential of Tormentil Extract in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-366,763 in In Vivo Thrombosis Models

Subject: Protocol for the use of L-366,763 in preclinical in vivo models of thrombosis.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological process underlying major cardiovascular diseases such as myocardial infarction and stroke. In vivo thrombosis models are indispensable tools for the evaluation of novel antithrombotic agents. This document provides a detailed protocol for the application of L-366,763, a compound under investigation for its antithrombotic properties, in established murine models of thrombosis.

While specific quantitative data and the precise signaling pathway for L-366,763 are not extensively available in public literature, this protocol is based on established methodologies for evaluating similar compounds in thrombosis research. Researchers should optimize these protocols based on the specific characteristics of L-366,763 as determined by in vitro studies.

Data Presentation

As specific in vivo data for L-366,763 is not publicly available, the following table is a template for researchers to populate with their experimental data. This structure allows for clear comparison between treatment groups.

Table 1: Template for Reporting Efficacy of L-366,763 in a Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Animals (n) | Time to Occlusion (minutes) | Thrombus Weight (mg) | Bleeding Time (seconds) |

| Vehicle Control | - | i.v. | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| L-366,763 | X | i.v. | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| L-366,763 | Y | i.v. | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| L-366,763 | Z | i.v. | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Positive Control (e.g., Heparin) | - | i.v. | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model is widely used to study arterial thrombosis by inducing endothelial injury.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

L-366,763 solution and vehicle control

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments

-

Doppler flow probe

-

Filter paper (1x2 mm)

-

10% Ferric Chloride (FeCl₃) solution

-

Saline solution

Procedure:

-

Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.

-

Administer L-366,763 or vehicle control via the appropriate route (e.g., intravenous injection).

-

Make a midline cervical incision to expose the right common carotid artery.

-

Carefully dissect the artery from the surrounding tissues.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Saturate a small piece of filter paper with 10% FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.

-

Remove the filter paper and rinse the area with saline.

-

Monitor blood flow continuously until complete occlusion (cessation of blood flow) occurs or for a predetermined observation period (e.g., 60 minutes).

-

Record the time to occlusion.

-

At the end of the experiment, the thrombosed arterial segment can be excised and weighed.

Inferior Vena Cava (IVC) Ligation Model for Deep Vein Thrombosis

This model is used to study venous thrombosis induced by stasis.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

L-366,763 solution and vehicle control

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments

-

Suture material (e.g., 5-0 silk)

Procedure:

-

Anesthetize the mouse and administer L-366,763 or vehicle control.

-

Perform a midline laparotomy to expose the inferior vena cava (IVC).

-

Carefully dissect the IVC from the surrounding tissues, caudal to the renal veins.

-

Ligate the IVC completely with a suture.

-

Close the abdominal incision.

-

After a predetermined period (e.g., 48 hours), re-anesthetize the mouse and harvest the IVC.

-

Isolate and weigh the thrombus. The length of the thrombus can also be measured.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating an antithrombotic agent in an in vivo thrombosis model.

Caption: General experimental workflow for in vivo thrombosis models.

Putative Signaling Pathway

The precise signaling pathway of L-366,763 is not defined in the public domain. However, a common target for antithrombotic drugs is the coagulation cascade. The diagram below represents a simplified overview of the coagulation cascade, which could be a potential target for L-366,763.

Caption: Putative inhibition of the coagulation cascade by L-366,763.

Application Notes and Protocols for L-368,899 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of L-368,899, a potent and selective non-peptide oxytocin (B344502) receptor (OTR) antagonist, in preclinical animal research. Due to the limited information available for a compound designated "L-366,763," this document focuses on the extensively studied L-368,899, which is a key tool for investigating the physiological roles of the oxytocin system. L-368,899 has been instrumental in studies related to uterine contractility, social behavior, and other oxytocin-mediated processes.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically activates the Gq/11 protein, initiating a signaling cascade that includes the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels, along with the activation of other downstream pathways like the MAPK and Rho kinase pathways, lead to various physiological responses, most notably smooth muscle contraction. L-368,899 competitively blocks the binding of oxytocin to the OTR, thereby inhibiting this entire downstream signaling cascade.

Data Presentation: Dosage and Pharmacokinetics

The following tables summarize the reported dosages and pharmacokinetic parameters of L-368,899 in various animal models.

Table 1: L-368,899 Dosage in Animal Studies

| Animal Model | Route of Administration | Dosage Range | Reference(s) |

| Rat | Intravenous (IV) | 1 - 10 mg/kg | [1][2] |

| Oral (PO) | 25 - 100 mg/kg | [1] | |

| Dog | Intravenous (IV) | 1 - 10 mg/kg | [1] |

| Oral (PO) | 5 - 33 mg/kg | [1] | |

| Intramuscular (IM) | 3 mg/kg | ||

| Coyote | Intramuscular (IM) | 3 mg/kg | |

| Rhesus Monkey | Intravenous (IV) | 1 mg/kg | |

| Mouse | Intraperitoneal (IP) | 3 - 10 mg/kg |

Table 2: Pharmacokinetic Parameters of L-368,899

| Animal Model | Parameter | Value | Route of Administration | Dosage | Reference(s) |

| Rat (Female) | t½ (half-life) | ~2 hr | IV | 10 mg/kg | [1] |

| CL (clearance) | 18 ml/min/kg | IV | 10 mg/kg | [1] | |

| Vdss (volume of distribution) | 2.0 - 2.6 L/kg | IV | 1, 2.5, 10 mg/kg | [1] | |

| Cmax | Achieved at <1 hr | PO | 25 mg/kg | [1] | |

| Cmax | Achieved between 1-4 hr | PO | 100 mg/kg | [1] | |

| Dog (Female) | t½ (half-life) | ~2 hr | IV | 1, 2.5, 10 mg/kg | [1] |

| CL (clearance) | 23 - 36 ml/min/kg | IV | 1, 2.5, 10 mg/kg | [1] | |

| Vdss (volume of distribution) | 3.4 - 4.9 L/kg | IV | 1, 2.5, 10 mg/kg | [1] | |

| Cmax | Achieved at <1 hr | PO | 5 mg/kg | [1] | |

| Cmax | Achieved between 1-4 hr | PO | 33 mg/kg | [1] | |

| Coyote | Tmax (CSF) | 15 - 30 min | IM | 3 mg/kg |

Signaling Pathway Diagram

Caption: Oxytocin Receptor Signaling Pathway and the inhibitory action of L-368,899.

Experimental Protocols

Protocol 1: Intravenous (IV) Administration in Rats

This protocol describes the administration of L-368,899 via tail vein injection in rats.

Materials:

-

L-368,899 solution formulated for intravenous injection

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles (25-27 gauge)

-

Rat restrainer

-

Heat lamp or warming pad

-

70% ethanol (B145695) or other suitable disinfectant

-

Gauze pads

Procedure:

-

Preparation: Prepare the L-368,899 solution at the desired concentration. Ensure the solution is sterile and at room temperature.

-

Animal Restraint: Place the rat in an appropriate restrainer, allowing access to the tail.[3]

-

Vein Dilation: Warm the rat's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and easier to access.[1][2][3]

-

Site Disinfection: Gently wipe the tail with a gauze pad moistened with 70% ethanol to clean the injection site.[2]

-

Injection:

-

Load the syringe with the calculated dose of L-368,899 solution and remove any air bubbles.

-

Position the needle, bevel up, parallel to the lateral tail vein.

-

Carefully insert the needle into the vein. A successful insertion may be indicated by a small flash of blood in the needle hub.

-

Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and re-attempt at a more proximal site.[3]

-

-

Post-Injection:

-

After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to prevent bleeding.

-

Return the rat to its cage and monitor for any adverse reactions.

-

Protocol 2: Oral Gavage (PO) in Dogs

This protocol outlines the procedure for administering L-368,899 orally to dogs using a gavage tube.

Materials:

-

L-368,899 formulated for oral administration

-

Appropriately sized oral gavage tube

-

Syringe

-

Water or appropriate vehicle

-

Muzzle (if necessary)

Procedure:

-

Preparation: Prepare the L-368,899 formulation. Draw the calculated dose into a syringe.

-

Animal Restraint: Have an assistant restrain the dog in a standing or sitting position. A muzzle may be used for safety.[4]

-

Tube Measurement: Measure the gavage tube from the tip of the dog's nose to the last rib to estimate the distance to the stomach. Mark this length on the tube.

-

Tube Insertion:

-

Moisten the tip of the gavage tube with water or the vehicle to lubricate it.

-

Gently open the dog's mouth and pass the tube over the tongue to the back of the pharynx.

-

Encourage the dog to swallow to facilitate the passage of the tube into the esophagus.

-

Advance the tube to the pre-measured mark. Ensure the dog is not coughing or showing signs of respiratory distress, which would indicate incorrect placement in the trachea.

-

-

Administration:

-

Once the tube is correctly positioned, attach the syringe containing the L-368,899 formulation.

-

Administer the dose at a steady rate.[5]

-

-

Tube Removal and Post-Administration:

-

After administration, flush the tube with a small amount of water or vehicle to ensure the full dose is delivered.

-

Kink the tube before withdrawal to prevent dripping of any remaining fluid into the pharynx.

-

Withdraw the tube in a smooth, swift motion.

-

Monitor the dog for any signs of discomfort or adverse effects.

-

Protocol 3: In Vitro Uterine Contraction Assay in Rats

This protocol describes an ex vivo method to assess the effect of L-368,899 on oxytocin-induced uterine contractions in isolated rat uterine strips.

Materials:

-

Female Sprague-Dawley rats, pre-treated with estrogen (e.g., diethylstilbestrol)

-

Krebs-Henseleit solution

-

Oxytocin

-

L-368,899

-

Organ bath system with force-displacement transducers

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

-

Dissection tools

Procedure:

-

Tissue Preparation:

-

Euthanize the rat and dissect the uterine horns.

-

Place the uterine horns in cold Krebs-Henseleit solution.

-

Prepare longitudinal uterine strips (approximately 2 cm long and 2-3 mm wide).[6]

-

-

Mounting:

-

Mount the uterine strips vertically in an organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[7]

-

Attach one end of the strip to a fixed hook and the other end to a force-displacement transducer.

-

-

Equilibration:

-

Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for at least 60-90 minutes, or until spontaneous contractions stabilize.[6]

-

Replace the Krebs-Henseleit solution every 15-20 minutes during equilibration.

-

-

Experiment:

-

Induce uterine contractions by adding a sub-maximal concentration of oxytocin to the organ bath.

-

Once a stable contractile response to oxytocin is achieved, add increasing concentrations of L-368,899 to the bath in a cumulative manner.

-

Record the contractile activity (frequency and amplitude) for a set period after each addition of L-368,899.

-

-

Data Analysis:

-

Measure the amplitude and frequency of uterine contractions before and after the addition of L-368,899.

-

Calculate the percentage inhibition of the oxytocin-induced contraction at each concentration of L-368,899.

-

Determine the IC50 value of L-368,899.

-

Experimental Workflow Diagram

References

- 1. research.vt.edu [research.vt.edu]

- 2. youtube.com [youtube.com]

- 3. depts.ttu.edu [depts.ttu.edu]

- 4. scribd.com [scribd.com]

- 5. Refining dosing by oral gavage in the dog: A protocol to harmonise welfare - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. [Biological assay of prostaglandin using the rat uterus] - PubMed [pubmed.ncbi.nlm.nih.gov]

Administration of L-366,763 in Baboon Thrombosis Models: Application Notes and Protocols

Initial Assessment: A comprehensive review of available scientific literature reveals no direct studies or established protocols for the administration of L-366,763 in baboon thrombosis models. The search for "L-366,763" in the context of thrombosis, particularly in primate models, did not yield any specific experimental data.

Further investigation into the pharmacology of compounds structurally related to the user's query indicates that they belong to the class of oxytocin (B344502) receptor antagonists . The primary therapeutic application of these antagonists, such as atosiban, is in the field of obstetrics, specifically for the inhibition of preterm labor (tocolysis), and not for the treatment or prevention of thrombosis.[1][2][3][4][5]

Therefore, the creation of detailed application notes and protocols for L-366,763 in baboon thrombosis models is not feasible due to the absence of foundational research in this area.

This document will instead provide a general overview of baboon thrombosis models and the established therapeutic class of oxytocin receptor antagonists to clarify their distinct fields of study.

Part 1: Baboon Models of Thrombosis